molecular formula C7H9N3O2 B13179623 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13179623
M. Wt: 167.17 g/mol
InChI Key: JZKMZYNLEUJZGL-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step process. The first step is the Dimroth reaction, where organic azides react with β-ketoesters to form 1H-1,2,3-triazole-4-carboxylic acids. The second step involves the amidation of the resulting acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups.

Scientific Research Applications

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-cyclopropyl-1-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-10-6(4-2-3-4)5(7(11)12)8-9-10/h4H,2-3H2,1H3,(H,11,12)

InChI Key

JZKMZYNLEUJZGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

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